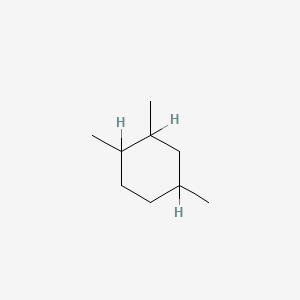
6-CHLORO-3(2H)-PYRIDAZINONE SODIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3(2H)-pyridazinone sodium salt is a chemical compound that belongs to the pyridazinone family. Pyridazinones are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at the 6th position and the sodium salt form makes this compound unique. It is widely used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3(2H)-pyridazinone sodium salt typically involves the chlorination of 3(2H)-pyridazinone. The reaction can be carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete chlorination. The resulting 6-chloro-3(2H)-pyridazinone is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where 3(2H)-pyridazinone is treated with chlorinating agents. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3(2H)-pyridazinone sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 6-amino-3(2H)-pyridazinone.
Oxidation Reactions: Oxidation can lead to the formation of 6-chloro-3(2H)-pyridazinone N-oxide.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with the presence of a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products
Substitution Reactions: Products include various 6-substituted pyridazinones depending on the nucleophile used.
Reduction Reactions: The major product is 6-amino-3(2H)-pyridazinone.
Oxidation Reactions: The major product is 6-chloro-3(2H)-pyridazinone N-oxide.
Scientific Research Applications
6-Chloro-3(2H)-pyridazinone sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-3(2H)-pyridazinone sodium salt involves its interaction with specific molecular targets. The chlorine atom at the 6th position and the pyridazinone ring structure allow it to bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridazinone: The parent compound without the chlorine substitution.
6-Amino-3(2H)-pyridazinone: A reduced form of 6-chloro-3(2H)-pyridazinone.
6-Chloro-3(2H)-pyridazinone N-oxide: An oxidized form of the compound.
Uniqueness
6-Chloro-3(2H)-pyridazinone sodium salt is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
CAS No. |
122913-92-2 |
|---|---|
Molecular Formula |
C4H2ClN2NaO |
Molecular Weight |
152.51 |
Synonyms |
6-CHLORO-3(2H)-PYRIDAZINONE SODIUM SALT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)




![VIC[mouse reduced]](/img/structure/B1141984.png)





